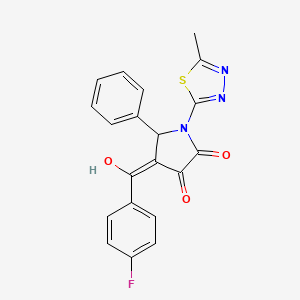![molecular formula C20H24N4S B11631339 8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11631339.png)
8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a complex structure with a five-membered pyrrolidine ring, which is widely used in medicinal chemistry for developing bioactive molecules. The pyrrolidine scaffold offers several advantages, including efficient exploration of pharmacophore space, stereochemistry contributions, and three-dimensional coverage due to its non-planarity (“pseudorotation”) .
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Pyrrolidine derivatives can undergo oxidation reactions, often using reagents like peracids or metal catalysts.
Reduction: Reduction of pyrrolidine rings can occur via hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can modify substituents on the pyrrolidine ring.
Oxidation: Perform oxidation using mCPBA (meta-chloroperoxybenzoic acid) or similar reagents.
Reduction: Employ hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Use nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the substituents and reaction conditions. For example, oxidation might yield N-oxides, while reduction could lead to saturated pyrrolidines.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: As a versatile scaffold for drug design.
Biology: Potential bioactive properties.
Medicine: Investigate its pharmacological effects.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing biological processes. Unfortunately, detailed mechanisms remain undisclosed.
Properties
Molecular Formula |
C20H24N4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C20H24N4S/c1-2-7-15-13-8-3-4-9-14(13)16-17-18(25-20(16)23-15)19(22-12-21-17)24-10-5-6-11-24/h12H,2-11H2,1H3 |
InChI Key |
YLYKCZWDEWALMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631257.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11631260.png)
![6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11631269.png)
![3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide](/img/structure/B11631270.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11631281.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631286.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631306.png)

![7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631321.png)
![4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11631325.png)
![(6Z)-2-benzyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631329.png)
![ethyl 2-[3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631330.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11631336.png)
